

## A critical review of the therapeutic efficacy of NPS-2143 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | NPS-2143 |           |  |  |
| Cat. No.:            | B1680073 | Get Quote |  |  |

# A Critical Review of NPS-2143's Therapeutic Efficacy in Preclinical Models

A Comparative Guide for Researchers and Drug Development Professionals

**NPS-2143**, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), has emerged as a promising therapeutic agent in preclinical studies for a range of conditions, primarily those linked to calcium homeostasis dysregulation. This guide provides a critical review of its efficacy in various preclinical models, offering a comparative analysis with alternative therapeutic strategies. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the current landscape of CaSR-targeted therapies.

## Mechanism of Action: Targeting the Calcium-Sensing Receptor

NPS-2143 functions as a "calcilytic" agent, meaning it antagonizes the CaSR.[1] The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH).[2][3] In conditions characterized by a gain-of-function mutation in the CaSR, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1), the receptor is overly sensitive to extracellular calcium, leading to inappropriately low PTH secretion and subsequent hypocalcemia.[4][5] NPS-2143 binds to the transmembrane



domain of the CaSR, reducing its sensitivity to calcium and thereby stimulating PTH secretion. [2][5] This action helps to normalize blood calcium levels.

Below is a diagram illustrating the signaling pathway of the Calcium-Sensing Receptor and the inhibitory action of **NPS-2143**.



Click to download full resolution via product page

CaSR signaling pathway and NPS-2143 inhibition.

### Therapeutic Efficacy in Preclinical Models

The therapeutic potential of **NPS-2143** has been investigated in several preclinical models, with a primary focus on disorders of calcium metabolism.

#### **Autosomal Dominant Hypocalcemia Type 1 (ADH1)**

The most robust preclinical evidence for **NPS-2143**'s efficacy comes from studies on ADH1. The "Nuf" mouse, which harbors a gain-of-function mutation in the CaSR (Leu723Gln), serves as a key animal model for this condition.[4][5]

In Vitro Studies: In HEK293 cells expressing the mutant Gln723 CaSR, **NPS-2143** demonstrated a dose-dependent ability to rectify the receptor's gain-of-function.[4][5]

In Vivo Studies: Intraperitoneal administration of **NPS-2143** to Nuf mice resulted in a significant and transient increase in plasma PTH and calcium levels, effectively ameliorating the hypocalcemia associated with the genetic mutation.[4][6] Notably, this correction of



hypocalcemia was achieved without a concomitant increase in urinary calcium excretion, a critical consideration for long-term therapy.[4]

#### Alzheimer's Disease

Emerging research suggests a potential role for the CaSR in the pathophysiology of Alzheimer's disease. Preclinical studies have explored the utility of **NPS-2143** in this context. In cellular models, **NPS-2143** has been shown to modulate the processing of amyloid precursor protein and reduce the production of amyloid-beta peptides. However, comprehensive in vivo data from Alzheimer's disease animal models remains limited.

#### **Breast Cancer**

The CaSR has also been implicated in breast cancer progression. In vitro studies using breast cancer cell lines have shown that **NPS-2143** can inhibit cell proliferation, migration, and invasion.[7] These anticancer effects appear to be mediated through the downregulation of signaling pathways involving p-ERK1/2 and integrin β1, as well as the induction of apoptosis.[7]

### **Comparative Analysis with Alternative Therapies**

The therapeutic landscape for CaSR-related disorders includes other modulators, providing a basis for comparison with **NPS-2143**.

#### **Cinacalcet (Calcimimetic)**

Cinacalcet is a calcimimetic, meaning it acts as a positive allosteric modulator of the CaSR.[8] It is clinically approved for the treatment of secondary hyperparathyroidism in chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[8][9] In contrast to the calcilytic action of **NPS-2143**, cinacalcet enhances the sensitivity of the CaSR to calcium, thereby suppressing PTH secretion.[8] While effective in its approved indications, its mechanism of action makes it unsuitable for treating hypocalcemic conditions like ADH1.

#### **Encaleret (Novel Calcilytic)**

Encaleret is a newer-generation oral calcilytic that has undergone clinical investigation for the treatment of ADH1.[10] A phase 2b clinical trial demonstrated that encaleret effectively normalized blood calcium and PTH levels in patients with ADH1, with a favorable safety profile. [11] While direct head-to-head preclinical comparisons with NPS-2143 are not readily available,



the clinical success of encaleret validates the therapeutic potential of the calcilytic approach pioneered by compounds like **NPS-2143**.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **NPS-2143** and comparative data for encaleret from a clinical trial.

Table 1: In Vitro Efficacy of NPS-2143

| Cell Line                          | Assay                                             | Endpoint | NPS-2143<br>Concentrati<br>on | Result                                        | Reference |
|------------------------------------|---------------------------------------------------|----------|-------------------------------|-----------------------------------------------|-----------|
| HEK293<br>expressing<br>human CaSR | Intracellular<br>Ca <sup>2+</sup><br>mobilization | IC50     | 43 nM                         | Inhibition of<br>Ca <sup>2+</sup><br>response | [12]      |
| Bovine<br>parathyroid<br>cells     | PTH<br>secretion                                  | EC50     | 41 nM                         | Stimulation of PTH secretion                  | [12]      |
| MDA-MB-231<br>(Breast<br>Cancer)   | Cell Viability<br>(MTT assay)                     | IC50     | 4.08 μΜ                       | Inhibition of proliferation                   | [7]       |
| MCF-7<br>(Breast<br>Cancer)        | Cell Viability<br>(MTT assay)                     | IC50     | 5.71 μΜ                       | Inhibition of proliferation                   | [7]       |

Table 2: In Vivo Efficacy of NPS-2143 in the Nuf Mouse Model of ADH1



| Parameter                       | Treatment<br>Group | Dose and<br>Route | Time Point           | Change<br>from<br>Baseline | Reference |
|---------------------------------|--------------------|-------------------|----------------------|----------------------------|-----------|
| Plasma<br>Calcium               | Wild-type<br>mice  | 30 mg/kg, IP      | 1 hour               | Significant increase       | [2]       |
| Nuf/+ mice                      | 30 mg/kg, IP       | 1 hour            | Significant increase | [2]                        |           |
| Nuf/Nuf mice                    | 30 mg/kg, IP       | 1 hour            | Significant increase | [2]                        |           |
| Plasma PTH                      | Wild-type<br>mice  | 30 mg/kg, IP      | 1 hour               | Marked<br>increase         | [13]      |
| Nuf mice                        | 30 mg/kg, IP       | 1 hour            | Marked<br>increase   | [13]                       |           |
| Urinary<br>Calcium<br>Excretion | Nuf mice           | 30 mg/kg, IP      | 24 hours             | No significant<br>change   | [13]      |

Table 3: Clinical Efficacy of Encaleret in ADH1 Patients (for comparison)

| Parameter       | Treatment        | Duration | Result                         | Reference |
|-----------------|------------------|----------|--------------------------------|-----------|
| Blood Calcium   | Encaleret (oral) | 24 weeks | Normalized in all participants | [10][11]  |
| Blood PTH       | Encaleret (oral) | 24 weeks | Normalized                     | [10][11]  |
| Urinary Calcium | Encaleret (oral) | 24 weeks | Approached normal levels       | [10]      |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of these findings.



Check Availability & Pricing

## In Vivo Administration of NPS-2143 in the Nuf Mouse Model

Animal Model: Nuf mice, harboring the Leu723Gln gain-of-function mutation in the CaSR, and wild-type littermates were used.[2] Drug Formulation: NPS-2143 was dissolved in an aqueous solution of 2-hydroxypropyl-β-cyclodextrin to a concentration suitable for intraperitoneal (IP) injection.[2] Administration: A single bolus of NPS-2143 (30 mg/kg) or vehicle was administered via IP injection.[2] Sample Collection: Blood samples were collected via tail vein or terminal bleed at 0, 1, 4, and 24 hours post-injection.[2] Urine was collected over a 24-hour period.[13] Biochemical Analysis: Plasma calcium, phosphate, and PTH concentrations were measured using standard laboratory techniques.[2][13] Urinary calcium and creatinine levels were also determined.[13]

Below is a diagram illustrating the experimental workflow for the in vivo mouse model study.





Click to download full resolution via product page

In vivo experimental workflow.

### In Vitro Intracellular Calcium Mobilization Assay

Cell Culture: Human embryonic kidney (HEK293) cells were transiently transfected with plasmids encoding either the wild-type or mutant CaSR.[4][5] Calcium Indicator Loading: Transfected cells were loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-



1 AM).[7][14] NPS-2143 Treatment: Cells were incubated with varying concentrations of NPS-2143 or vehicle control.[14] Calcium Stimulation: Cells were then stimulated with increasing concentrations of extracellular calcium.[14] Data Acquisition: Changes in intracellular calcium concentration were measured using a fluorometer or flow cytometer by monitoring the fluorescence ratio of the calcium indicator.[4][5] Data Analysis: Concentration-response curves were generated to determine the EC<sub>50</sub> values for extracellular calcium in the presence and absence of NPS-2143.[14]

#### Conclusion

NPS-2143 has demonstrated significant therapeutic efficacy in preclinical models, particularly in the context of Autosomal Dominant Hypocalcemia Type 1. Its mechanism of action as a CaSR antagonist effectively addresses the underlying pathophysiology of this and potentially other related disorders. While newer calcilytics like encaleret have progressed to clinical trials with promising results, the foundational preclinical work with NPS-2143 has been instrumental in validating this therapeutic strategy. Further research is warranted to explore the full potential of NPS-2143 in other indications such as Alzheimer's disease and breast cancer, and to conduct direct comparative studies with next-generation CaSR modulators. The detailed experimental protocols provided in this guide should facilitate such future investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Calcium-sensing receptor signaling How human disease informs biology PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport PMC [pmc.ncbi.nlm.nih.gov]
- 3. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. Frontiers | Autosomal Dominant Hypocalcemia (Hypoparathyroidism) Types 1 and 2 [frontiersin.org]
- 6. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Cinacalcet use in secondary hyperparathyroidism: a machine learning-based systematic review [frontiersin.org]
- 9. Cinacalcet and primary hyperparathyroidism: systematic review and meta regression -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]
- 11. Efficacy and Safety of Encaleret in Autosomal Dominant Hypocalcemia Type 1 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling through the extracellular calcium-sensing receptor (CaSR) PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A critical review of the therapeutic efficacy of NPS-2143 in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680073#a-critical-review-of-the-therapeutic-efficacy-of-nps-2143-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com